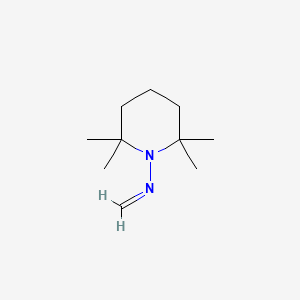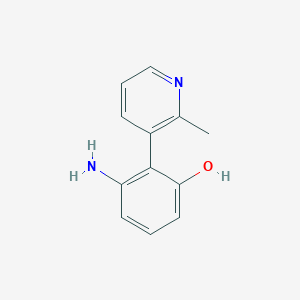
3-Amino-2-(2-methyl-3-pyridinyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-(2-methyl-3-pyridinyl)phenol is an organic compound with the molecular formula C12H12N2O It is a derivative of phenol and pyridine, featuring an amino group and a methyl-substituted pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(2-methyl-3-pyridinyl)phenol typically involves multi-step organic reactions. One common method includes the reaction of 2-methyl-3-pyridinecarboxaldehyde with aniline derivatives under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-(2-methyl-3-pyridinyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenol derivatives
Wissenschaftliche Forschungsanwendungen
3-Amino-2-(2-methyl-3-pyridinyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-Amino-2-(2-methyl-3-pyridinyl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Amino-2-(2-methyl-3-pyridinyl)phenol include:
- 3-Aminophenol
- 2-Methyl-3-pyridinyl derivatives
- Substituted phenols
Uniqueness
The presence of both an amino group and a methyl-substituted pyridine ring allows for diverse chemical modifications and interactions, making it a valuable compound in research and industry .
Eigenschaften
Molekularformel |
C12H12N2O |
|---|---|
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
3-amino-2-(2-methylpyridin-3-yl)phenol |
InChI |
InChI=1S/C12H12N2O/c1-8-9(4-3-7-14-8)12-10(13)5-2-6-11(12)15/h2-7,15H,13H2,1H3 |
InChI-Schlüssel |
UTMHDTYXRKKCKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=N1)C2=C(C=CC=C2O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



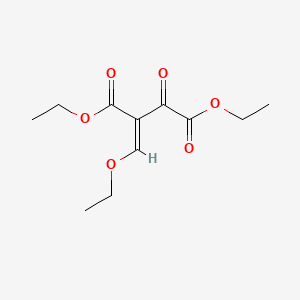


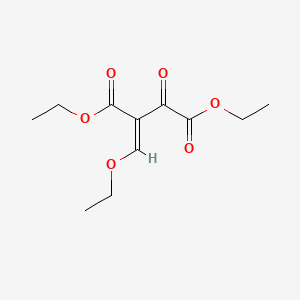

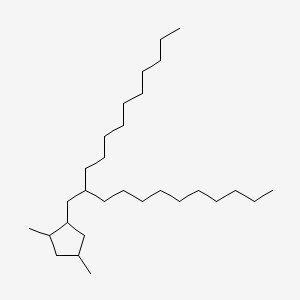
![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B13948215.png)
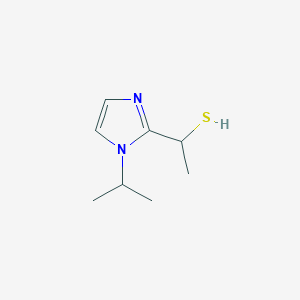
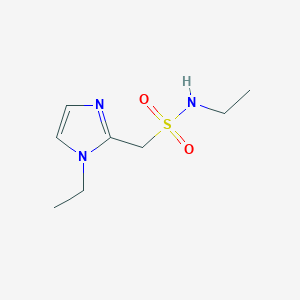
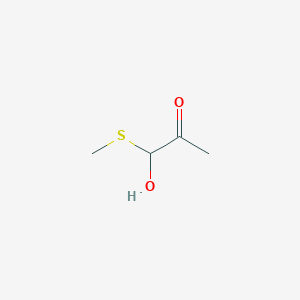
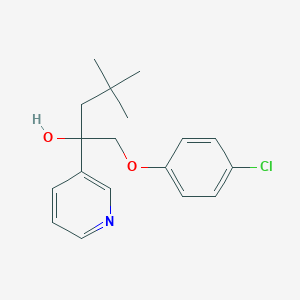
![Furo[3,4-b]pyridin-7(5H)-one, 5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B13948237.png)
